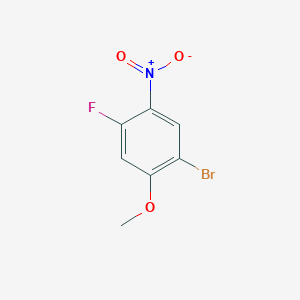

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIYDLQTZFEZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. This highly functionalized aromatic compound serves as a versatile building block for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound (CAS No. 935288-20-3) is a polysubstituted aromatic compound featuring a unique combination of functional groups that impart a diverse range of reactivity.[1] The presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the benzene ring makes it a valuable intermediate for the synthesis of complex organic molecules. The interplay of the electronic effects of these substituents governs the molecule's reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions. This guide will delve into the core chemical properties of this reagent, providing insights into its handling, synthesis, and potential applications in the development of novel therapeutics and other advanced materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 935288-20-3 | [1] |

| Molecular Formula | C7H5BrFNO3 | [1] |

| Molecular Weight | 250.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | 2-bromo-5-fluoro-4-nitroanisole | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. |

Spectroscopic Characterization

1H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets due to coupling with the fluorine atom and each other. The methoxy group will present as a singlet around 3.9-4.0 ppm.

13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to the electronegative bromine, fluorine, oxygen, and nitro groups appearing at lower field.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, C-O, and NO2 functional groups. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1520-1560 cm-1 and 1345-1385 cm-1), C-O stretching for the methoxy group (around 1250 cm-1), and various C-H and C=C stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (79Br and 81Br isotopes). Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and bromine atom.

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Fluoro-2-methoxyaniline

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

-

Slowly add a solution of 4-fluoro-2-methoxyaniline in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 4-fluoro-2-methoxy-5-nitroaniline.

Step 2: Sandmeyer Reaction

-

Dissolve the crude 4-fluoro-2-methoxy-5-nitroaniline in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10°C.

-

After the addition is complete, warm the mixture to room temperature and then heat gently to complete the reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5] The purity of the final product should be confirmed by TLC, melting point analysis, and spectroscopic methods.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The bromine atom is a good leaving group in such reactions and also serves as a handle for various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes this compound susceptible to attack by nucleophiles. The fluorine atom, being highly electronegative, further activates the ring for SNAr, although the bromine is typically the leaving group in these reactions.

Caption: General scheme for Nucleophilic Aromatic Substitution on this compound.

Experimental Protocol: General Procedure for SNAr with an Amine

-

To a solution of this compound in a polar aprotic solvent (e.g., DMF or DMSO), add the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or boronate ester.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted aromatic compounds like this compound are valuable intermediates in the synthesis of pharmaceutically active compounds. The various functional groups allow for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

While specific examples of the direct use of this compound in drug synthesis are not widely published, its structural motifs are present in various classes of therapeutic agents. The ability to undergo predictable and high-yielding transformations makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation for its use in research and development based on established chemical principles and data from analogous structures. As with all chemical reagents, it is essential to handle this compound with appropriate safety precautions.

References

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

PubChem. 1-Bromo-4-nitrobenzene. [Link]

-

YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

-

NIST WebBook. p-Bromofluorobenzene. [Link]

-

NIST WebBook. Benzene, 1-bromo-2-fluoro-. [Link]

-

ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

- Google P

-

PubChem. 1-Bromo-4-fluoro-2-nitrobenzene. [Link]

-

SpectraBase. 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene. [Link]

-

SpectraBase. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

PubChem. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

- Google Patents.

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

-

NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]

-

Scribd. Organic Chemistry Class 11 Notes by Bharat Panchal. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR [m.chemicalbook.com]

- 3. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

- 4. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [m.chemicalbook.com]

- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its strategic array of functional groups—a reactive bromine atom, a fluorine atom to modulate physicochemical properties, a methoxy group, and a nitro group that can be readily transformed—provides a rich platform for molecular elaboration. This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing both the theoretical underpinnings and practical protocols essential for its effective use in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its safe and effective use.

| Property | Value | Source(s) |

| CAS Number | 935288-20-3 | |

| Molecular Formula | C₇H₅BrFNO₃ | |

| Molecular Weight | 250.02 g/mol | |

| Appearance | Light-yellow to yellow powder or crystals | |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry place at room temperature |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis of this compound

Rationale for the Synthetic Approach:

The synthesis hinges on an electrophilic aromatic substitution, specifically nitration. The directing effects of the substituents on the starting material are key to achieving the desired regiochemistry. The methoxy group is a strong activating group and an ortho, para-director. The fluorine and bromine atoms are deactivating but also ortho, para-directing. The position para to the methoxy group is occupied by the bromine. The positions ortho to the methoxy group are C1 and C3. The C1 position is sterically hindered by the adjacent bromine atom. Therefore, the most likely position for nitration is C5, which is ortho to the methoxy group and meta to the bromine and fluorine atoms, leading to the desired product.

Experimental Protocol: Nitration of 4-Bromo-1-fluoro-2-methoxybenzene

This protocol is adapted from a standard procedure for the nitration of a similar substituted benzene.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 4-bromo-1-fluoro-2-methoxybenzene (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0 °C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each appearing as a doublet due to coupling with the fluorine atom. The proton ortho to the nitro group (at C6) would be the most deshielded, likely appearing at a higher chemical shift (δ > 8.0 ppm) compared to the proton ortho to the methoxy group (at C3).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the aromatic carbons and the methoxy carbon. The carbon atoms attached to electronegative atoms (Br, F, O, and the nitro group) will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br, C-F, C-O, and C=C aromatic stretches. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures, which are prevalent in many pharmaceutical agents.

Causality in Experimental Design:

The electron-withdrawing nature of the nitro group makes the aryl bromide more susceptible to the initial oxidative addition step with the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3] The choice of a bulky, electron-rich phosphine ligand can further accelerate this step.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure that would require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

-

Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functionalities.

Causality in Experimental Design:

The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed. The nitro group at the C5 position can effectively delocalize the negative charge of the intermediate formed upon nucleophilic attack at C4, thereby facilitating the substitution of the fluorine atom.

Experimental Protocol: SₙAr with an Amine

A specific example of this reaction is documented in patent WO2017/147700A1, where this compound is reacted with cis-1,2,6-trimethylpiperazine.[5]

-

Reaction Setup: In a reaction vessel, combine cis-1,2,6-trimethylpiperazine (1.0 equivalent) and potassium carbonate (K₂CO₃, 0.5 equivalents) in toluene.

-

Addition of Substrate: Heat the mixture to 45 °C with vigorous stirring. Slowly add a solution of this compound (1.0 equivalent) in toluene.

-

Reaction: Maintain the reaction at 45 °C for 2 hours, then allow it to stir at room temperature overnight.

-

Work-up and Purification: Concentrate the reaction mixture onto celite and purify by flash chromatography to yield the desired product, cis-4-(4-bromo-5-methoxy-2-nitrophenyl)-1,2,6-trimethylpiperazine.[5]

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the synthesis of various nitrogen-containing heterocycles.

Causality in Experimental Design:

A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups. Catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in the presence of an acid or ammonium chloride are also effective and can sometimes offer better chemoselectivity.

Experimental Protocol: Nitro Group Reduction

This is a general procedure for the reduction of an aromatic nitro group.

-

Reaction Setup: In a round-bottom flask, dissolve the nitro-substituted benzene (1 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol% by weight).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate and purge the system with hydrogen gas (H₂) several times before maintaining a positive pressure of hydrogen (typically from a balloon or a pressurized vessel).

-

Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC).

-

Work-up: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can be purified further if necessary.

Conclusion: A Key Intermediate for Advancing Drug Discovery

This compound is a strategically designed chemical building block that offers medicinal chemists a powerful tool for the synthesis of novel and complex molecules. Its well-defined reactivity at three distinct positions—the bromine for cross-coupling, the fluorine for nucleophilic substitution, and the nitro group for reduction and further functionalization—provides a high degree of synthetic flexibility. By understanding the principles that govern its reactivity and by employing robust and validated protocols, researchers can effectively leverage this compound to accelerate the discovery and development of the next generation of therapeutic agents.

References

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Chemistry LibreTexts. (2021, August 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). Pharmaceutical manufacturing method and compositions.

- Google Patents. (n.d.). Process for the preparation of atazanavir.

- Google Patents. (n.d.). Drug-resin complexes stabilized by chelating agents.

- Google Patents. (n.d.). Biosynthesis of cannabinoid prodrugs and their use as therapeutic agents.

-

ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

Sources

- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 448-19-1 | 5-Fluoro-2-nitroanisole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. 147539-61-5|(2R,6S)-rel-1,2,6-Trimethylpiperazine| Ambeed [ambeed.com]

A Technical Guide to the Structural Elucidation of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel aromatic compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to confirming the molecular structure of complex organic molecules. By integrating predictive analysis with the foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating system for structural confirmation. Each section details not only the experimental protocols but also the causal reasoning behind the expected outcomes, ensuring technical accuracy and practical utility.

Introduction: The Imperative for Unambiguous Structural Verification

This guide, therefore, presents a multi-faceted analytical workflow to definitively confirm the structure of this compound. The approach is holistic, leveraging the complementary strengths of various spectroscopic techniques to build a cohesive and irrefutable structural assignment.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry serves as the initial and fundamental step in our analysis, providing the molecular weight and key fragmentation patterns of the target compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₇H₅BrFNO₃, with a predicted monoisotopic mass of approximately 248.94 g/mol . A key feature to observe in the mass spectrum is the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity at m/z values separated by 2 amu.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Plausible Fragmentation Pathway |

| 250 / 252 | [M+H]⁺ | Protonated molecular ion (in soft ionization techniques) |

| 249 / 251 | [M]⁺ | Molecular ion |

| 234 / 236 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 220 / 222 | [M - NO]⁺ | Loss of nitric oxide |

| 203 / 205 | [M - NO₂]⁺ | Loss of a nitro group |

| 170 / 172 | [M - Br]⁺ | Loss of a bromine radical |

Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 amu) and NO₂ (46 amu).[1] The fragmentation pattern provides a "molecular fingerprint" that can be used to piece together the compound's structure.[2][3]

Delving Deeper: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.[4][5]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film on a salt plate.

-

Analysis: The prepared sample is placed in the path of an infrared beam.

-

Data Acquisition: The instrument records the frequencies at which the sample absorbs infrared radiation, generating an IR spectrum.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 1550-1475 | Asymmetric NO₂ Stretch | Nitro Group |

| 1360-1290 | Symmetric NO₂ Stretch | Nitro Group |

| 1300-1200 | Aryl-O Stretch (Asymmetric) | Aromatic Ether |

| 1050-1010 | Aryl-O Stretch (Symmetric) | Aromatic Ether |

| ~2830 | C-H Stretch | Methoxy Group |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-F Stretch | Fluoro Group |

| 700-500 | C-Br Stretch | Bromo Group |

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would provide compelling evidence for the nitro group.[6][7] The characteristic stretches of the aromatic ether linkage are also expected to be prominent.[8][9]

The Definitive Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocols

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

2D Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their coupling interactions. For this compound, we expect to see signals for the two aromatic protons and the three methoxy protons.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~7.5 - 8.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-6 | ~7.0 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-10, ⁴J(H-F) ≈ 4-6 |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |

The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating, causing shielding. The fluorine and bromine atoms also have significant electronic effects.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~110 - 120 | Doublet |

| C-2 | ~150 - 160 | Singlet |

| C-3 | ~115 - 125 | Doublet |

| C-4 | ~155 - 165 | Doublet (large ¹J(C-F)) |

| C-5 | ~135 - 145 | Singlet |

| C-6 | ~110 - 120 | Doublet |

| -OCH₃ | ~55 - 65 | Singlet |

The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)). Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

2D NMR for Connectivity Confirmation

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with the signal of the carbon to which it is directly attached. This will definitively link the proton and carbon resonances.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the overall connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For example, the methoxy protons should show a correlation to C-2, and the aromatic protons will show correlations to neighboring carbons, confirming the substitution pattern.[11][12]

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process, from initial analysis to final confirmation.

Caption: Workflow for the structural elucidation of this compound.

The Final Confirmation: A Cohesive Structural Narrative

The definitive structural elucidation of this compound is achieved not by a single piece of evidence, but by the convergence of data from all analytical techniques.

The following diagram illustrates the key HMBC correlations that would be expected, providing the final, irrefutable proof of the substitution pattern.

Caption: Predicted key HMBC correlations for this compound.

By observing these specific long-range correlations, the relative positions of all substituents can be unequivocally determined, leading to the final structural assignment.

Conclusion

The structural elucidation of a complex organic molecule like this compound requires a systematic and multi-pronged analytical approach. This guide has outlined a robust workflow that leverages the synergistic capabilities of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments. By meticulously predicting, acquiring, and interpreting the data from each technique, researchers can build a self-validating case for the correct molecular structure. This level of analytical rigor is paramount for ensuring the integrity and reproducibility of chemical research and development.

References

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

-

Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

University of California, Davis. (2023). 12.2: Interpreting Mass Spectra. In Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

Fiveable. (n.d.). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 3. compoundchem.com [compoundchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nmr.oxinst.com [nmr.oxinst.com]

physical properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the underlying scientific principles governing its characterization.

Compound Identification and Molecular Structure

This compound is a substituted aromatic compound. Its precise molecular architecture dictates its reactivity and physical behavior.

Systematic IUPAC Name: this compound Synonyms: 2-Bromo-5-fluoro-4-nitroanisole[1] CAS Number: 935288-20-3[1][2][3][4] Molecular Formula: C₇H₅BrFNO₃[1][3]

The structural arrangement, featuring an electron-withdrawing nitro group and halogen substituents alongside an electron-donating methoxy group, creates a unique electronic and steric environment crucial for its application as a chemical building block.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 250.02 g/mol | [1] |

| Physical Form | Light-yellow to yellow-green powder or crystals | [3] |

| Melting Point | 152 - 156 °C | [2] |

| InChI Key | GTIYDLQTZFEZEA-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | COC1=CC(F)=C(C=C1Br)[O-] | |

| Typical Purity | ≥95% | [3] |

The relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely influenced by dipole-dipole interactions arising from the polar C-Br, C-F, and C-NO₂ bonds, as well as potential crystal packing efficiencies.

Solubility Profile

Understanding a compound's solubility is paramount for reaction setup, purification, and formulation. The choice of solvent directly impacts reaction kinetics and yield.

| Solvent | Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Very Soluble | [2] |

| Methanol | Soluble | [2] |

| Glacial Acetic Acid | Sparingly Soluble | [2] |

| Chloroform | Very Slightly Soluble | [2] |

| Water | Practically Insoluble | [2] |

Expert Insight: The high solubility in polar aprotic solvents like DMF is expected due to the compound's polar nature. Its insolubility in water is typical for halogenated nitroaromatic compounds of this size, where the nonpolar aromatic core dominates over the polar functional groups in interactions with water molecules.

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an unambiguous fingerprint of the compound, confirming its identity and purity. Each technique offers a self-validating piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display two doublets, with coupling constants influenced by the adjacent fluorine atom. The methoxy group will appear as a singlet around 3.9-4.0 ppm.

-

¹³C NMR: The carbon spectrum will show seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the attached electronegative atoms (Br, F, O, N).

-

¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atom, showing a single resonance.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Key Peaks:

-

~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

-

~1200-1275 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

-

~1000-1100 cm⁻¹: C-F stretching vibration.

-

~2850-2960 cm⁻¹: C-H stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 249 and 251 in a roughly 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition of C₇H₅BrFNO₃.

Caption: Physicochemical characterization workflow for quality control.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol describes a self-validating system for determining the melting point, a critical indicator of purity.

Objective: To accurately determine the melting temperature and enthalpy of fusion for this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the purge gas (typically Nitrogen) to a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation.

-

-

Thermal Program:

-

Equilibration: Equilibrate the cell at 25 °C.

-

Heating Ramp: Ramp the temperature from 25 °C to 180 °C at a rate of 10 °C/min. The heating rate is chosen to ensure thermal equilibrium without sacrificing resolution.

-

Cooling: Cool the sample back to 25 °C.

-

-

Data Analysis:

-

Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

-

The onset temperature of the peak is reported as the melting point.

-

The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus). A sharp peak with a narrow temperature range is indicative of high purity.

-

Safe Handling and Storage

Proper handling is essential for user safety and maintaining compound integrity.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.

References

-

CAS No.935288-20-3,this compound Suppliers - LookChem. Available at: [Link]

-

Benzene, 1-bromo-2-nitro- - the NIST WebBook. Available at: [Link]

-

Benzene, 1-fluoro-4-nitro- - the NIST WebBook. Available at: [Link]

-

Benzene, 1-bromo-4-nitro- - the NIST WebBook. Available at: [Link]

Sources

A Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS: 935288-20-3): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a key chemical intermediate in modern pharmaceutical research and organic synthesis. We will delve into its core physicochemical properties, analyze its molecular structure to understand its reactivity, outline representative synthetic methodologies, and explore its applications as a versatile building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals who leverage complex synthons to construct novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose strategic arrangement of functional groups makes it a valuable precursor in multi-step organic synthesis.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-bromo-5-fluoro-4-nitroanisole | [3] |

| CAS Number | 935288-20-3 | [3][4] |

| Molecular Formula | C₇H₅BrFNO₃ | [3] |

| Molecular Weight | 250.02 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Commonly available at ≥95% | [3] |

| Solubility | Practically insoluble in water; very soluble in DMF; soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform. | [4] |

| Storage | Store in a dry, dark, and well-ventilated place. Recommended storage temperature is 2-8°C. | [5] |

Molecular Structure and Reactivity Analysis

The utility of this compound in medicinal chemistry stems from the distinct reactivity imparted by its four functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and halogen groups creates a unique electronic environment that allows for regioselective reactions.[1]

-

Bromine (Br): The bromine atom is an excellent leaving group, making its position a prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[6] This allows for the introduction of diverse molecular fragments.

-

Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group activates the aromatic ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to an amino group (-NH₂).[2][6] This resulting aniline derivative is a versatile precursor for the synthesis of amides, sulfonamides, and a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2]

-

Fluorine (F): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity, and alter lipophilicity and pKa, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[2]

-

Methoxy Group (OCH₃): This electron-donating group influences the regioselectivity of further electrophilic aromatic substitution reactions and can be a site for ether cleavage to reveal a phenol if required for downstream synthesis.

The combination of these groups in a single molecule provides multiple, orthogonal "handles" for chemical modification, making it an ideal scaffold for building compound libraries to explore structure-activity relationships (SAR).[1]

Caption: Reactivity map of this compound.

Representative Synthetic Protocol

While specific, proprietary synthesis routes for CAS 935288-20-3 may vary, a plausible and illustrative methodology can be derived from established syntheses of structurally similar nitroaromatic compounds.[7][8] The following protocol describes a general workflow involving electrophilic nitration of a substituted bromofluorobenzene precursor.

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized by a qualified chemist with appropriate safety precautions.

Objective: To synthesize a substituted nitroaromatic compound via electrophilic nitration.

Materials:

-

Substituted Bromo-fluoro-methoxybenzene precursor

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (or Nitric Acid)

-

Ice Water

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Petroleum Ether / Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, add the bromo-fluoro-methoxybenzene precursor (1.0 equiv) and concentrated sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nitration: Add potassium nitrate (1.3 equiv) portion-wise, ensuring the temperature remains below 5 °C.[8]

-

Reaction: Allow the mixture to warm to room temperature (approx. 25 °C) and stir for 2-4 hours, monitoring the reaction by TLC.[8]

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a large volume of ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase should be washed sequentially with water and a saturated brine solution.[7][8]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7][8]

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure this compound.[7][8]

Caption: General workflow for the synthesis of a nitroaromatic compound.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for constructing them.[1][9] Its value lies in its ability to serve as a starting point for complex molecules with potential therapeutic activities.

-

Scaffold for Complex Molecules: Researchers utilize this intermediate to introduce the substituted phenyl ring into larger, more complex structures. It is particularly useful in the synthesis of inhibitors, receptor antagonists, and other agents targeting various diseases.[2][6]

-

Fragment-Based Drug Discovery: The compound can be used to introduce a "fragment" with desirable properties (e.g., the fluorinated moiety) into a lead compound to optimize its pharmacological profile.[2]

-

Library Synthesis: The orthogonal reactivity of the functional groups allows for the rapid generation of diverse libraries of related compounds.[1] For example, one could perform a Suzuki coupling at the bromine site and then reduce the nitro group to an amine, which can then be acylated with various carboxylic acids, quickly producing a large set of analogs for SAR screening.

Safety, Handling, and Storage

Hazard Identification (based on related compounds):

-

Harmful if swallowed, inhaled, or in contact with skin.[10]

-

Causes skin and serious eye irritation.[10]

Recommended Handling and Personal Protective Equipment (PPE):

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][11]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][13]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[13]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][11]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[13]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]

Storage:

-

Keep the container tightly closed.[11]

-

Store in a dry, cool, and well-ventilated place away from incompatible materials.[5]

Conclusion

This compound is a high-value chemical intermediate whose molecular architecture is purposefully designed for versatility in modern organic synthesis. Its multiple, distinct reactive sites provide chemists with the flexibility to perform sequential and regioselective modifications, making it an indispensable tool for constructing novel and complex molecules. For professionals in drug discovery and development, this compound represents a strategic starting point for accessing new chemical space and accelerating the journey from a synthetic concept to a viable drug candidate.

References

-

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. [Link]

-

This compound - J&K SCIENTIFIC LTD. [Link]

-

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene | 170098-98-3 - Chemsrc. [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - Loba Chemie. [Link]

-

CAS No.935288-20-3,this compound Suppliers - LookChem. [Link]

-

The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4 [chemicalbook.com]

- 8. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzenes are foundational pillars in the edifice of modern organic synthesis. These aromatic compounds, adorned with a diverse array of functional groups, serve as pivotal intermediates in the creation of a vast spectrum of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The nitro group, in particular, is a versatile functional handle. Its strong electron-withdrawing nature deactivates the aromatic ring to certain reactions while directing incoming substituents, and it can be readily reduced to an amino group, opening a gateway to a rich tapestry of further chemical transformations.

This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to a specific polysubstituted nitrobenzene: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene . As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for successful synthesis and characterization.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical and efficient approach is through an electrophilic aromatic substitution, specifically, the nitration of a suitable precursor. The key challenge in the synthesis of polysubstituted benzenes lies in controlling the regioselectivity of the substitution reactions. The directing effects of the substituents already present on the aromatic ring dictate the position of the incoming electrophile.

Our chosen synthetic strategy hinges on the nitration of the commercially available starting material, 3-bromo-6-fluoroanisole . This approach is advantageous due to the ready availability of the starting material and the predictable directing effects of the substituents.

Understanding the Directing Effects: The Key to Regiocontrol

The regiochemical outcome of the nitration of 3-bromo-6-fluoroanisole is governed by the interplay of the directing effects of the methoxy (-OCH₃), bromo (-Br), and fluoro (-F) groups.

-

Methoxy Group (-OCH₃): The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. This significantly stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

-

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate.

In the case of 3-bromo-6-fluoroanisole, the powerful activating and directing effect of the methoxy group is the dominant influence. The positions ortho and para to the methoxy group are C2 and C4. The C2 position is already substituted with a fluorine atom. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed primarily to the C4 position, which is also para to the bromine atom and ortho to the fluorine atom. This leads to the desired product, this compound, with high regioselectivity.

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a single, regioselective nitration step.

Caption: A schematic representation of the one-step synthesis of this compound via electrophilic nitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar substituted anisoles and provides a reliable method for the synthesis of this compound.

Materials:

-

3-Bromo-6-fluoroanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Silica Gel (for column chromatography)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with constant stirring. Slowly, and dropwise, add an equimolar amount of concentrated nitric acid to the sulfuric acid, ensuring the temperature does not rise above 10 °C. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

-

Nitration Reaction: Dissolve 3-bromo-6-fluoroanisole in a minimal amount of a suitable solvent like dichloromethane in a separate flask. Cool this solution in an ice bath. Slowly add the chilled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The purified product should be a solid.

Characterization Data:

-

¹H NMR: Two aromatic protons would be expected, each appearing as a doublet due to coupling with the fluorine atom and potentially long-range coupling with each other. A singlet corresponding to the methoxy group protons would also be present.

-

¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative substituents (bromine, fluorine, oxygen, and the nitro group) would appear at characteristic chemical shifts.

-

IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-O-C stretching of the methoxy group, C-Br stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the presence of a bromine atom.

Quantitative Data Summary

| Parameter | Expected Value/Range | Notes |

| Starting Material | 3-Bromo-6-fluoroanisole | Commercially available. |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Standard nitrating agents. |

| Reaction Temperature | 0-5 °C | Crucial for controlling the reaction and preventing side products. |

| Reaction Time | 1-3 hours | Monitor by TLC for completion. |

| Yield | Moderate to Good | Dependent on reaction scale and purification efficiency. |

| Purity (after chromatography) | >95% | As determined by NMR or GC-MS. |

Safety and Handling Precautions

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

-

Organic Solvents: Dichloromethane and ethyl acetate are flammable and volatile. Work in a fume hood and avoid ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The synthesis of this compound via the electrophilic nitration of 3-bromo-6-fluoroanisole represents a robust and regioselective pathway to this valuable synthetic intermediate. By understanding the fundamental principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can reliably produce this compound in good yield and high purity. This guide provides the necessary technical details and theoretical background to empower scientists in their pursuit of novel molecules for a wide range of applications.

References

- While a specific peer-reviewed article detailing the synthesis of this compound was not identified in the conducted search, the principles and procedures outlined in this guide are based on well-established knowledge of electrophilic aromatic substitution reactions as described in standard organic chemistry textbooks and numerous publications on the synthesis of substituted nitrobenzenes.

A Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: A Three-Step Approach from 2-Fluorophenol

This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3), a valuable substituted nitrobenzene derivative used as a building block in the development of complex molecules for the pharmaceutical and materials science sectors.[1] The presented three-step synthetic pathway is designed for clarity, efficiency, and high regioselectivity, starting from the readily available precursor, 2-fluorophenol. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible protocol for researchers and drug development professionals.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The key to synthesizing a polysubstituted aromatic compound like this compound lies in the careful sequencing of reactions, leveraging the directing effects of the substituents. Our strategy is built upon a retrosynthetic analysis that deconstructs the target molecule into simpler, accessible precursors.

The final step is envisioned as a regioselective electrophilic nitration. The precursor for this step, 1-bromo-4-fluoro-2-methoxybenzene, possesses three substituents whose directing effects converge to strongly favor the introduction of a nitro group at the C-5 position. The methoxy group (-OCH3) at C-2 is a powerful activating ortho-, para-director, while the fluoro group (-F) at C-4 is a moderately deactivating ortho-, para-director. Their combined influence strongly activates the C-5 position for electrophilic attack. This precursor can be synthesized via methylation of the corresponding phenol, 5-bromo-2-fluorophenol. This phenol is, in turn, accessible through the direct bromination of 2-fluorophenol, where the strongly activating hydroxyl group directs the incoming bromine to the para position.

Caption: Retrosynthetic analysis of the target compound.

Part 2: Synthesis of Key Intermediates

Step 1: Electrophilic Bromination of 2-Fluorophenol

The initial step involves the regioselective bromination of 2-fluorophenol. The hydroxyl (-OH) group is a potent activating group and directs electrophiles to the ortho and para positions. The para position (C-5 relative to fluorine) is sterically accessible and electronically favored, leading to the desired product, 5-bromo-2-fluorophenol, in high yield. A common and effective method for this transformation is the use of elemental bromine in a suitable solvent like chloroform or acetic acid.[2][3]

Step 2: Williamson Ether Synthesis for Methylation

With 5-bromo-2-fluorophenol in hand, the next step is the conversion of the phenolic hydroxyl group to a methoxy ether. This is efficiently achieved via the Williamson ether synthesis. The phenol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic phenoxide ion. This ion then undergoes an SN2 reaction with a methylating agent, typically iodomethane (CH₃I), to yield the target ether, 1-bromo-4-fluoro-2-methoxybenzene. This method is well-documented for structurally similar phenols.[4]

Part 3: Final Synthesis Step: Regioselective Nitration

The culmination of the synthesis is the nitration of the 1-bromo-4-fluoro-2-methoxybenzene intermediate. This reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺). The standard and most effective method for this is the use of a mixture of concentrated nitric acid and sulfuric acid.[5] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

As established in our strategic analysis, the electronic properties of the substituents on the ring dictate a high degree of regioselectivity. The powerful para-directing influence of the C-2 methoxy group and the C-4 fluoro group converge on the C-5 position, making it the primary site of nitration and yielding the final product, this compound.

Part 4: Comprehensive Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including corrosive acids, bromine, and volatile organic solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

Protocol 1: Synthesis of 5-Bromo-2-fluorophenol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in chloroform dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture sequentially with a 5% aqueous sodium thiosulfate solution to quench excess bromine, followed by water, and finally a saturated brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 5-bromo-2-fluorophenol.

Protocol 2: Synthesis of 1-Bromo-4-fluoro-2-methoxybenzene

-

Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise.

-

Phenoxide Formation: Cool the suspension to 0°C in an ice bath. Add a solution of 5-bromo-2-fluorophenol (1.0 eq) in anhydrous THF dropwise. Stir the mixture at this temperature for 30 minutes.[4]

-

Methylation: Add iodomethane (1.2 eq) dropwise to the reaction mixture. Allow the flask to slowly warm to room temperature and stir overnight.[4]

-

Work-up: Carefully quench the reaction by slowly adding water. Partition the mixture between ethyl acetate and water. Separate the organic layer and wash it with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to obtain 1-bromo-4-fluoro-2-methoxybenzene.

Protocol 3: Synthesis of this compound

-

Nitrating Mixture: In a 100 mL flask, carefully add concentrated sulfuric acid to concentrated nitric acid at 0°C. Swirl gently to mix.[5]

-

Reaction: To a separate 250 mL flask containing 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq), cool the contents to 0°C. Slowly add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.

-

Stirring: After the addition, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Work-up: Pour the reaction mixture slowly over crushed ice with vigorous stirring. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[5] The crude product can be purified by recrystallization from ethanol to yield the final product as a light-yellow solid.

Part 5: Data Summary and Visualization

Table 1: Properties of Key Compounds

| Compound Name | Starting Material / Intermediate / Product | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluorophenol | Starting Material | 367-12-4 | C₆H₅FO | 112.10 |

| 5-Bromo-2-fluorophenol | Intermediate 1 | 41339-33-9 | C₆H₄BrFO | 190.99 |

| 1-Bromo-4-fluoro-2-methoxybenzene | Intermediate 2 | 103291-07-2 | C₇H₆BrFO | 205.02 |

| This compound | Final Product | 935288-20-3 | C₇H₅BrFNO₃ | 250.02 |

Data sourced from PubChem and commercial supplier catalogs.[6][7]

Forward Synthesis Workflow

Caption: The complete forward synthesis workflow.

Conclusion

This guide outlines a logical, efficient, and well-supported three-step synthesis for this compound starting from 2-fluorophenol. By leveraging fundamental principles of electrophilic aromatic substitution and understanding the directing effects of substituents, this methodology provides a clear and reproducible path to this important chemical intermediate. The detailed protocols and strategic rationale are intended to empower researchers in their synthetic endeavors.

References

-

ChemBK. 1-Bromo-2-fluoro-4-methoxybenzene. Available at: [Link]

- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

PrepChem. Synthesis of 2-fluoro-4-bromoanisole. Available at: [Link]

-

Science Learning Center, University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available at: [Link]

- Google Patents. CN102146023A - Method for preparing p-fluoro anisole.

-

Journal of Fluorine Chemistry. A new one-pot synthesis of polyfluoroanisoles from polyfluoroanilines. Available at: [Link]

-

Nature Communications. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Available at: [Link]

-